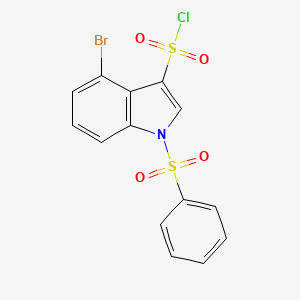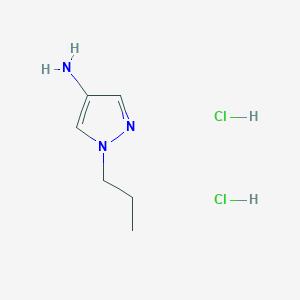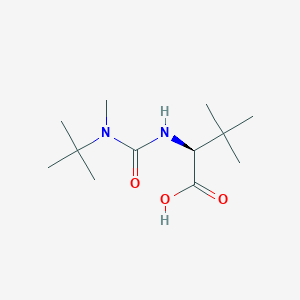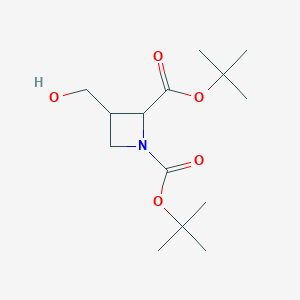
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Descripción general
Descripción
“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of “Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” includes an azetidine ring, which is a four-membered cyclic amine, along with hydroxymethyl and dicarboxylate functional groups .Physical And Chemical Properties Analysis
“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a viscous substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 287.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 53.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Preparation and Modification Processes
- Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate can be prepared through various synthesis methods, including the ammonolysis and reduction of azetidinyl tosylates and cyanoazetidines. These processes result in compounds like 1-t-butyl-3-azetidinol and 1-t-butyl-3-hydroxymethylazetidine (Chen, Hung, Chen, & Ohta, 1972).
Synthesis and Modular Construction 2. Azetidines, including derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are significant in medicinal chemistry. Their synthesis leverages the ring strain in azabicyclo[1.1.0]butane, leading to various functionalized azetidines, which are useful in pharmaceutical contexts, such as in the synthesis of cobimetinib (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Chemical Characterization and Utility 3. The chemical structure and properties of azetidine derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate make them suitable for various applications. For instance, their unique structural features, such as ring strain and functional groups, allow for further chemical transformations and applications in synthetic chemistry (Lawande et al., 2017).
Application in Bioactive Compound Synthesis 4. Azetidines, including ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are key in synthesizing bioactive compounds. They are used in creating structurally diverse molecules with potential biological activities, such as glycosidase inhibitory properties, which are important in medicinal chemistry (Lawande, Sontakke, Kumbhar, Bhagwat, Ghosh, & Shinde, 2017).
Propiedades
IUPAC Name |
ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWGFJASFZHWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



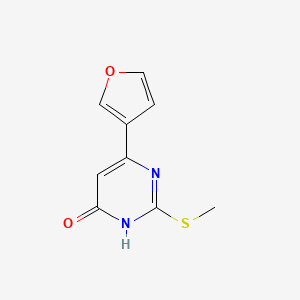
![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)
![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
